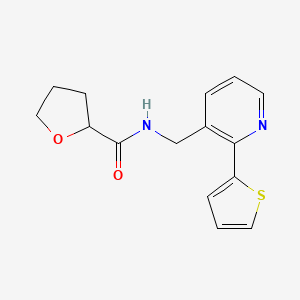

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridine-Thiophene Intermediate: The initial step involves the coupling of 2-bromopyridine with thiophene-2-boronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Introduction of the Tetrahydrofuran Moiety: The intermediate product is then reacted with tetrahydrofuran-2-carboxylic acid chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated purification systems to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride

Substitution: Sodium hydride, alkyl halides

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Piperidine derivatives

Substitution: Alkylated pyridine derivatives

Applications De Recherche Scientifique

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.

Pathways Involved: It can affect signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds:

Activité Biologique

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement comprising a tetrahydrofuran ring, a thiophene moiety, and a pyridine ring. Its molecular formula is C14H15N3O2S, with a molecular weight of approximately 288.37 g/mol. This specific configuration is believed to contribute to its varied biological activities.

Antisecretory and Antiulcer Properties

Research indicates that this compound exhibits antisecretory properties, making it a candidate for treating gastrointestinal disorders such as ulcers. Studies have shown that derivatives of this compound can significantly reduce gastric acid secretion, thereby alleviating ulcer symptoms.

Antidepressant and Nootropic Effects

Certain derivatives have been investigated for their potential as antidepressants and nootropic agents . These compounds may influence the central nervous system by modulating neurotransmitter levels, which could be beneficial in treating mood disorders and cognitive impairments.

Inhibition of Inflammatory Pathways

The compound has demonstrated inhibitory effects on enzymes involved in inflammatory pathways, particularly IκB kinase (IKK)-2, which plays a critical role in the NF-κB signaling pathway. This inhibition suggests potential applications in managing inflammatory diseases.

The mechanism of action involves the compound's interaction with specific molecular targets and pathways:

- Molecular Targets : The compound can bind to various enzymes and receptors, modulating their activity.

- Pathways Involved : It affects signaling pathways such as the MAPK/ERK pathway, leading to inhibition of cell growth and induction of apoptosis in cancer cells.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Pyridine-Thiophene Intermediate : Coupling 2-bromopyridine with thiophene-2-boronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

- Introduction of the Tetrahydrofuran Moiety : Reacting the intermediate product with tetrahydrofuran-2-carboxylic acid chloride in the presence of a base like triethylamine.

Table 1: Summary of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-(thiophen-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide | Similar thiophene-pyridine structure | Antisecretory and antiulcer |

| 2-(2-Pyridyl)tetrahydrothiophene derivatives | Contains tetrahydrothiophene | Antisecretory activity |

| Thiophene carboxamide derivatives | Carboxamide functionality | Inhibitors of IKK enzymes |

Research Insights

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

- Antimicrobial Properties : The compound has also been studied for its antimicrobial properties, indicating effectiveness against certain bacterial strains, which could lead to novel therapeutic applications in infectious diseases .

Propriétés

IUPAC Name |

N-[(2-thiophen-2-ylpyridin-3-yl)methyl]oxolane-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c18-15(12-5-2-8-19-12)17-10-11-4-1-7-16-14(11)13-6-3-9-20-13/h1,3-4,6-7,9,12H,2,5,8,10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWQBIHSNYSOCQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.